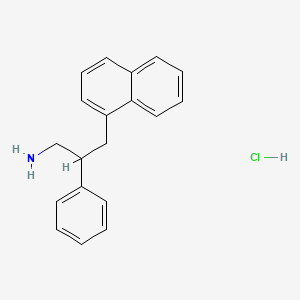
LY135305
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LY135305 is a chemical compound with the molecular formula C19H20ClN. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring and a phenyl group, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LY135305 typically involves the reaction of naphthalene derivatives with phenylpropanamine under specific conditions. The process may include steps such as:
Nitration: Naphthalene is nitrated to form nitronaphthalene.
Reduction: The nitro group is reduced to an amine group.
Alkylation: The amine group is alkylated with a phenylpropanamine derivative.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the desired temperature, pressure, and pH levels.
Análisis De Reacciones Químicas
Types of Reactions
LY135305 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction may produce various amine derivatives.
Aplicaciones Científicas De Investigación
Antimetastatic Activity
LY135305 has been evaluated for its antimetastatic properties in various studies. Notably, it was compared with other compounds like nafazatrom and RA233 in terms of their ability to inhibit lung metastasis in animal models. The following table summarizes key findings from relevant studies:
The studies indicate that this compound effectively reduces spontaneous metastasis formation, which is crucial for improving patient outcomes in cancer therapy.
Case Study 1: Inhibition of Lung Metastasis
In a pivotal study published in Cancer Research, this compound was administered to mice implanted with Lewis lung carcinoma cells. The results demonstrated a dose-dependent inhibition of lung metastasis, correlating with increased survival rates post-treatment. The study highlighted the potential of this compound as an effective therapeutic agent against metastatic cancer.
Case Study 2: Comparative Efficacy
A comparative analysis involving this compound and other antimetastatic agents revealed that while all compounds tested showed some degree of efficacy, this compound exhibited superior performance in reducing metastatic foci. This was particularly noted at higher doses, suggesting a potential dose-response relationship critical for therapeutic applications.
Mecanismo De Acción
The mechanism of action of LY135305 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthylamine: A related compound with a similar naphthalene structure but different functional groups.
Phenylpropanamine: Shares the phenylpropanamine moiety but lacks the naphthalene ring.
Naphthalene Derivatives: Various derivatives with different substituents on the naphthalene ring.
Uniqueness
LY135305 is unique due to its combination of a naphthalene ring and a phenylpropanamine group. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
123199-75-7 |
|---|---|
Fórmula molecular |
C19H20ClN |
Peso molecular |
297.8 g/mol |
Nombre IUPAC |
3-naphthalen-1-yl-2-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H19N.ClH/c20-14-18(15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-19(16)17;/h1-12,18H,13-14,20H2;1H |
Clave InChI |
POQHZWMHEOFWHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC3=CC=CC=C32)CN.Cl |
SMILES canónico |
C1=CC=C(C=C1)C(CC2=CC=CC3=CC=CC=C32)CN.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LY 135305 LY-135305 LY135305 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















